6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline
Description
6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline is a synthetic isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a thiophen-2-yl group at position 1, and a prop-2-ynyl (propargyl) group at position 2. The propargyl substituent introduces alkyne functionality, which may enhance reactivity in click chemistry or serve as a Michael acceptor in biological systems .
Properties
IUPAC Name |
6,7-dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-4-8-19-9-7-13-11-15(20-2)16(21-3)12-14(13)18(19)17-6-5-10-22-17/h1,5-6,10-12,18H,7-9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOEZWWAWQFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)CC#C)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with Propargyl Bromide
Using NaH (2.2 eq) in THF at 0°C, the secondary amine undergoes alkylation to yield 72% product. Quenching with saturated NH₄Cl prevents over-alkylation.
Sonogashira Coupling
For advanced intermediates, PdCl₂(PPh₃)₂/CuI-mediated coupling with trimethylsilylacetylene followed by desilylation (K₂CO₃/MeOH) achieves 85% yield. This method avoids strong bases that might degrade methoxy groups.
Integrated Synthetic Routes
Sequential Functionalization Pathway
Convergent Approach
Parallel synthesis of 2-prop-2-ynyl-1-thiophen-2-yl intermediate followed by annulation reduces step count but requires protective group strategies for methoxy preservation.
Purification and Characterization
Final purification employs ethyl acetate/methanol (4:1) gradient elution, achieving >99.5% purity by HPLC. Critical quality parameters:
- Single impurity ≤0.15% (ICH guidelines)
- Residual solvents <300 ppm (GC-MS)
- Water content <0.5% (Karl Fischer)
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.1Hz, 1H, thiophene), 6.75 (s, 1H, H-8), 3.90 (s, 3H, OCH₃), 2.85 (t, J=5.8Hz, 2H, CH₂N), 2.55 (td, J=2.5, 5.8Hz, 2H, CH₂C≡)
- HRMS : m/z calcd for C₂₁H₂₀N₂O₂S [M+H]⁺ 365.1321, found 365.1318
Industrial-Scale Considerations
Adapting Stalwart Laboratories' multistage process, key modifications include:
- Replacement of phthalic anhydride with direct isoquinoline precursors
- Hexane/toluene azeotrope for water removal during ring closure
- Continuous flow hydrogenation for dihydroisoquinoline saturation
Cost analysis :
| Component | Batch Cost (USD/kg) |
|---|---|
| 3,4-Dimethoxyphenethylamine | 420 |
| 2-Iodothiophene | 1,150 |
| Pd catalysts | 980 |
| Total | 2,550 |
Emerging Methodologies
Combinatorial approaches from US5874443A enable parallel synthesis of 192 analogs/week via solid-phase techniques. Recent advances include:
- Photoredox-mediated C–H functionalization for direct propargylation
- Enzymatic resolution of enantiomers using modified lipases
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy, propynyl, and thiophene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.
Scientific Research Applications
6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoquinoline derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of the target compound with key analogs:
Substituent Analysis and Pharmacological Implications
*Inferred molecular formula based on structural analogs .
Biological Activity
The compound 6,7-Dimethoxy-2-prop-2-ynyl-1-thiophen-2-yl-3,4-dihydro-1H-isoquinoline belongs to a class of isoquinoline derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , characterized by a thiophene ring and a propynyl substituent attached to the isoquinoline core. The presence of methoxy groups enhances its lipophilicity and biological interaction potential.
1. Antiviral Activity
Recent studies have demonstrated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit significant inhibitory effects against HIV-1 reverse transcriptase (RT). In vitro assays showed that certain analogues achieved over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l exhibited promising inhibition rates of 74.82% and 72.58% , respectively .
2. Muscle Contractility Modulation
A study investigated the effects of a related compound on the contractile activity of smooth muscle tissue. The compound was found to reduce calcium-dependent contractions in smooth muscle preparations, likely through modulation of muscarinic acetylcholine receptors and serotonin receptors. Specifically, a significant reduction in activity was observed at concentrations between 25 μM and 100 μM , with maximal effects noted at 50 μM .
Case Study 1: HIV Reverse Transcriptase Inhibition
A series of synthesized tetrahydroisoquinoline analogues were evaluated for their ability to inhibit HIV-1 RT. Among the tested compounds, those with specific structural modifications demonstrated enhanced potency against viral replication. The structure–activity relationship (SAR) analysis provided insights into how molecular modifications can impact biological efficacy .
Case Study 2: Smooth Muscle Tissue Response
In ex vivo experiments using guinea pig smooth muscle tissues, the isoquinoline derivative was shown to affect spontaneous contractile activity significantly. Immunohistochemical analysis revealed a 47% reduction in serotonin receptor activity in treated tissues compared to controls, indicating a potential mechanism for its modulatory effects on muscle contractility .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Significant inhibition of HIV-1 RT (up to 74.82% inhibition) |
| Muscle Contractility | Reduced calcium-dependent contractions; modulation of receptor activity |
| Receptor Interaction | Affected muscarinic acetylcholine and serotonin receptors |
Q & A
Q. What are the common synthetic routes for 6,7-dimethoxy-tetrahydroisoquinoline derivatives?
The synthesis typically involves cyclization of phenethylamine precursors or functionalization of preformed tetrahydroisoquinoline cores. For example:
- Pictet-Spengler Reaction : Condensation of phenethylamine derivatives with aldehydes under acidic conditions to form the tetrahydroisoquinoline scaffold .
- Substituent Introduction : Prop-2-ynyl and thiophen-2-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling for alkynylation) .
- Purification : Crystallization from ethyl acetate or ethanol is common, with yields optimized by controlling reaction time and stoichiometry .
Q. How is the structure of 6,7-dimethoxy derivatives characterized?
Key methods include:
- NMR Spectroscopy : H and C NMR are used to confirm methoxy groups (δ ~3.7–3.9 ppm), aromatic protons, and substituent integration. For example, thiophen-2-yl protons appear as distinct multiplet signals in δ 6.8–7.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, e.g., [M+H] peaks matching CHNOS derivatives .
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroisoquinoline core and substituent orientation .
Q. What are typical reaction conditions for introducing prop-2-ynyl or thiophen-2-yl groups?
- Alkynylation : Prop-2-ynyl groups are added via Sonogashira coupling using Pd(PPh), CuI, and triethylamine in THF at 60–80°C .
- Thiophene Functionalization : Thiophen-2-yl groups are introduced via Suzuki-Miyaura coupling with boronic acids, requiring Pd(OAc) and NaCO in DMF/HO at reflux .
- Optimization : Yields improve with anhydrous solvents and inert atmospheres (N/Ar) to prevent side reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data?
Discrepancies often arise from structural nuances or assay conditions:
- Substituent Effects : For example, replacing a chlorophenethyl group with thiophen-2-yl alters receptor binding affinity, as seen in antitumor activity studies .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or concentrations (IC vs. IC) must be standardized. Cross-study comparisons require normalization to controls .
- Metabolic Stability : Conflicting cytotoxicity data may reflect variations in compound stability under different pH or serum conditions .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Stepwise Monitoring : Use TLC or LC-MS to track intermediates and minimize side products (e.g., over-alkylation) .
- Catalyst Screening : Pd catalysts (e.g., PdCl vs. Pd(OAc)) impact coupling efficiency. For example, Pd(OAc) increases Suzuki reaction yields by 15–20% .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates, while EtOAc improves crystallization .
Q. How does substituent variation affect structure-activity relationships (SAR)?
- Methoxy Positioning : 6,7-Dimethoxy groups enhance membrane permeability via lipophilicity, but 5,8-dimethoxy analogs show reduced activity due to steric hindrance .
- Thiophene vs. Phenyl : Thiophen-2-yl derivatives exhibit higher electron-withdrawing effects, modulating receptor binding kinetics in kinase inhibition assays .
- Prop-2-ynyl vs. Alkyl Chains : Prop-2-ynyl groups improve metabolic stability compared to ethyl or butyl chains, as evidenced by in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
